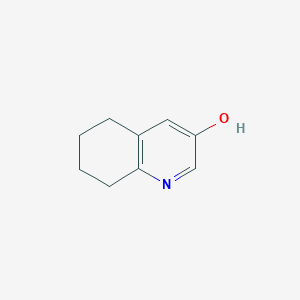

5,6,7,8-Tetrahydroquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXNUQKAJHVAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663716 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655239-64-8 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinolin-3-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a partially saturated heterocyclic ring system and a phenolic hydroxyl group provides a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. This technical guide offers a comprehensive overview of the primary synthetic strategies for accessing this compound and its derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Introduction: The Significance of the this compound Core

The tetrahydroquinoline ring system is a common feature in a vast number of natural products and pharmacologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, antiparasitic, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of a hydroxyl group at the 3-position of the 5,6,7,8-tetrahydroquinoline core further enhances its potential for molecular interactions, particularly hydrogen bonding with biological targets, making it a highly sought-after pharmacophore in drug discovery.

This guide will delve into the key synthetic methodologies for the preparation of these valuable compounds, providing researchers with the foundational knowledge and practical tools necessary to design and execute efficient synthetic routes.

Key Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Reduction of Substituted Quinolines: This is the most direct and commonly employed method, starting from readily available quinolin-3-ol or its derivatives and reducing the pyridine ring.

-

De Novo Synthesis of the Tetrahydroquinoline Ring: This approach involves the construction of the tetrahydroquinoline scaffold from acyclic or simpler cyclic precursors, with the 3-hydroxy functionality incorporated during the cyclization process.

Catalytic Hydrogenation of Quinolin-3-ol Derivatives

The catalytic hydrogenation of the pyridine ring of quinoline and its derivatives is a well-established and efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines.[5][6] This strategy can be effectively applied to the synthesis of this compound from quinolin-3-ol.

Mechanism of Quinoline Hydrogenation:

The catalytic hydrogenation of quinoline typically proceeds via a stepwise reduction of the pyridine ring. The generally accepted mechanism involves the adsorption of the quinoline molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The reaction is often zero-order with respect to the concentration of the quinoline, first-order with respect to hydrogen pressure, and directly proportional to the amount of catalyst used.[6]

Catalyst Selection and Reaction Conditions:

A variety of heterogeneous catalysts can be employed for the hydrogenation of quinolines, with the choice of catalyst and reaction conditions being crucial for achieving high yields and selectivity.

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1-50 bar), 25-100 °C, various solvents (e.g., EtOH, MeOH, AcOH) | A widely used and effective catalyst. The addition of acid can sometimes enhance the reaction rate. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-4 atm), room temperature, typically in acidic solvents like acetic acid | A highly active catalyst, often used for complete saturation of the ring system. |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (low pressure), elevated temperatures | Can offer good selectivity for the reduction of the pyridine ring. |

| Cobalt-based catalysts | H₂ (30-50 bar), 70-150 °C, often in aqueous media | A more cost-effective alternative to precious metal catalysts.[5] |

| Ruthenium Trichloride (RuCl₃) | Transfer hydrogenation with H₃N-BH₃ | A convenient method that avoids the use of high-pressure hydrogen gas.[7] |

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of Quinolin-3-ol

This protocol provides a general framework for the catalytic hydrogenation of quinolin-3-ol. Optimization of the catalyst, solvent, temperature, and pressure may be necessary for specific derivatives.

Materials:

-

Quinolin-3-ol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware and filtration equipment

Procedure:

-

In a suitable high-pressure reactor, dissolve quinolin-3-ol (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol% of palladium).

-

Seal the reactor and purge with nitrogen gas several times to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a versatile and robust catalyst for the hydrogenation of aromatic rings and is often the first choice for this type of transformation due to its high activity and selectivity.

-

Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

-

Pressure and Temperature: These parameters are crucial for controlling the rate and selectivity of the reaction. Higher pressures and temperatures generally lead to faster reaction rates but may also result in over-reduction or side reactions.

Protecting Group Strategies for the Hydroxyl Group:

While the hydroxyl group of quinolin-3-ol is often stable under standard hydrogenation conditions, in some cases, particularly with more reactive catalysts or for the synthesis of complex derivatives, protection of the hydroxyl group may be necessary to prevent side reactions.[8][9][10][11]

| Protecting Group | Protection Method | Deprotection Method |

| Benzyl (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base (e.g., NaH, K₂CO₃) | Catalytic hydrogenation (e.g., H₂, Pd/C), often cleaved during the reduction of the quinoline ring. |

| Silyl Ethers (e.g., TMS, TES, TBDMS) | Silyl chloride (e.g., TMSCl, TBDMSCl) with a base (e.g., imidazole, Et₃N) | Fluoride ion source (e.g., TBAF) or acidic conditions.[9][10] |

| Acetyl (Ac) | Acetic anhydride or acetyl chloride with a base (e.g., pyridine, Et₃N) | Basic hydrolysis (e.g., K₂CO₃ in methanol) or acidic hydrolysis. |

The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protection and deprotection conditions with other functional groups in the molecule.[2]

Diagram: Catalytic Hydrogenation of Quinolin-3-ol

Caption: Catalytic hydrogenation of quinolin-3-ol.

De Novo Synthesis of the Tetrahydroquinoline Ring

While the reduction of quinolines is a common approach, building the this compound scaffold from simpler precursors offers greater flexibility for introducing a variety of substituents. Several classic named reactions for quinoline synthesis can be adapted for this purpose.

Friedländer Annulation:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][6][12][13] This method can be adapted to produce 3-hydroxy-tetrahydroquinolines by choosing appropriate starting materials.

Skraup Synthesis:

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15][16][17] While traditionally used for quinoline synthesis, modifications could potentially lead to tetrahydroquinoline derivatives, although controlling the substitution pattern to achieve the desired 3-hydroxy product can be challenging.

One-Pot Synthesis of Substituted Tetrahydroquinolines:

Modern synthetic methods often focus on one-pot procedures to improve efficiency and reduce waste. For instance, a microwave-assisted, one-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported, which involves the reaction of cyclohexanone and arylidene malononitriles in the presence of sodium in the corresponding alcohol.[16] While this does not directly yield the 3-hydroxy derivative, the carbonitrile group at the 3-position could potentially be hydrolyzed and decarboxylated, and the alkoxy group at the 2-position could be modified to achieve the desired target.

Diagram: De Novo Synthesis Strategies

Caption: De novo synthesis followed by reduction.

Medicinal Chemistry Applications of this compound Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold is a key component in a variety of biologically active molecules.[1][2] The introduction of a hydroxyl group at the 3-position provides a crucial handle for further functionalization and for establishing key interactions with biological targets.

-

Anticancer Activity: Derivatives of the tetrahydroquinoline core have shown potent antiproliferative activity against various cancer cell lines.[3] The mechanism of action is often associated with the induction of mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS), leading to apoptosis.[3]

-

Neuroprotective Agents: The tetrahydroquinoline scaffold has been identified in compounds with neurotropic properties, suggesting potential applications in the treatment of neurodegenerative diseases.[2]

-

Receptor Antagonists: Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent C5a receptor antagonists, indicating their potential in treating inflammatory diseases.[1]

The synthesis of a diverse library of this compound derivatives is therefore a critical step in the exploration of their full therapeutic potential.

Conclusion

The synthesis of this compound derivatives is a field of significant interest for medicinal chemists and drug discovery scientists. The primary synthetic route involves the catalytic hydrogenation of readily available quinolin-3-ol precursors, a robust and well-understood transformation. Alternative de novo synthetic strategies, such as the Friedländer annulation, offer greater flexibility for the introduction of diverse substituents. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials. This guide provides a solid foundation for researchers to navigate the synthesis of this important class of molecules and to contribute to the development of new and effective therapeutic agents.

References

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.gatech.edu [repository.gatech.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 5,6,7,8-tetrahydroquinolin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] The introduction of a hydroxyl group at the 3-position offers a key functional handle for derivatization and interaction with biological targets, making a thorough understanding of its chemical characteristics essential for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure composed of a fused pyridine and cyclohexane ring. The pyridine ring is aromatic, while the cyclohexane ring is saturated. The hydroxyl group at the 3-position significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |

| CAS Number | 655239-64-8 | --INVALID-LINK-- |

| Predicted XlogP | 1.7 | --INVALID-LINK-- |

| Physical State | Solid | Inferred from related compounds |

| Storage Conditions | Inert atmosphere, Room Temperature | --INVALID-LINK-- |

Note: Some physical properties are inferred due to the limited availability of experimental data for this specific compound.

Synthesis of this compound: A Proposed Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Part 1: Reduction of Quinoline to 5,6,7,8-Tetrahydroquinoline

The initial step involves the reduction of the pyridine ring of quinoline. Catalytic hydrogenation is a robust and widely used method for this transformation.

-

Reaction Setup: To a solution of quinoline in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure reactor, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) until the theoretical amount of hydrogen is consumed, or the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure. The crude 5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation or column chromatography.

Causality: The palladium catalyst facilitates the addition of hydrogen across the less aromatic pyridine ring, leaving the benzene ring intact. The choice of solvent and pressure can be optimized to control the selectivity and reaction rate.

Part 2: Hydroboration-Oxidation to Introduce the 3-Hydroxy Group

This two-step sequence is a classic method for the anti-Markovnikov hydroxylation of an alkene, which can be adapted for the functionalization of the tetrahydroquinoline ring.

-

Hydroboration: The purified 5,6,7,8-tetrahydroquinoline is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Oxidation: After the hydroboration is complete, the reaction mixture is cooled again to 0 °C. An aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). This oxidation step is exothermic and should be performed with caution. The mixture is stirred for a few hours at room temperature.

-

Work-up and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

Causality: The hydroboration step involves the addition of a B-H bond across a double bond within the pyridine ring, with the boron atom adding to the less substituted carbon. The subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the desired 3-hydroxy product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features, drawing comparisons with the parent compound, 5,6,7,8-tetrahydroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The presence of the electron-donating hydroxyl group at the 3-position will likely shield the adjacent protons, causing an upfield shift compared to the parent compound.

-

Aliphatic Protons: The protons on the saturated cyclohexane ring will appear in the aliphatic region (typically δ 1.5-3.0 ppm). These will likely be complex multiplets due to spin-spin coupling.

-

Hydroxyl Proton: A broad singlet corresponding to the -OH proton will be present, the chemical shift of which is dependent on the solvent and concentration. This peak will disappear upon D₂O exchange.

-

NH Proton: A broad signal for the secondary amine proton in the tetrahydroquinoline ring is also expected.

¹³C NMR:

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Carbons of the pyridine ring will resonate in the downfield region (typically δ 110-150 ppm). The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded.

-

Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region (typically δ 20-40 ppm).

| Compound | ¹³C NMR Chemical Shifts (ppm) | Source |

| 5,6,7,8-Tetrahydroquinoline | 146.5, 137.3, 129.9, 126.9, 121.2, 32.7, 28.5, 22.9, 22.5 | --INVALID-LINK-- |

Note: The provided ¹³C NMR data is for the parent compound and serves as a reference. The chemical shifts for this compound will be influenced by the hydroxyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

-

C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ are due to the C-H bonds of the saturated cyclohexane ring.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the region of 1050-1250 cm⁻¹ will be present due to the C-O bond of the secondary alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 149, corresponding to the molecular weight of the compound, is expected.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of small neutral molecules such as H₂O from the hydroxyl group and subsequent cleavages of the saturated ring. The fragmentation pattern of the parent 5,6,7,8-tetrahydroquinoline shows a base peak at m/z 132, corresponding to the loss of a methyl radical.[2]

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the secondary amine, the phenol-like hydroxyl group, and the saturated carbocyclic ring.

Caption: Key reactivity sites of this compound.

-

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents at the N-1 position.

-

Reactions of the Hydroxyl Group: The hydroxyl group behaves like a phenol and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and esterification reactions.

-

Electrophilic Aromatic Substitution: The pyridine ring, activated by the electron-donating hydroxyl and amino groups, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.

-

Reactions of the Saturated Ring: The cyclohexane ring can undergo oxidation under strong oxidizing conditions.

Significance in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 3-hydroxy substituent in this compound serves as a crucial pharmacophoric feature and a versatile synthetic handle.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

Scaffold for Library Synthesis: The multiple reactive sites on the molecule make it an excellent starting point for the synthesis of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The tetrahydroquinoline core can serve as a bioisostere for other bicyclic systems in known bioactive molecules.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. A thorough understanding of its spectroscopic properties and chemical reactivity is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key chemical properties to aid researchers in their exploration of this promising scaffold.

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-3-ol: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydroquinoline Core

The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural alkaloids.[1] This structural motif's unique conformational flexibility and steric profile allow it to effectively interact with a wide range of biological targets, making it a valuable starting point for the development of novel therapeutic agents.[1] 5,6,7,8-Tetrahydroquinolin-3-ol (CAS Number: 655239-64-8 ), a hydroxylated derivative, has emerged as a particularly interesting building block, offering a strategic handle for further chemical modifications and for probing specific interactions with biological targets.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role in contemporary drug discovery, with a focus on its application as a selective glucocorticoid receptor agonist.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 655239-64-8 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Purity | ≥95% | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis of this compound: A Proposed Methodology

While specific proprietary syntheses may exist, a robust and logical approach to the synthesis of this compound is through the catalytic hydrogenation of its aromatic precursor, 3-hydroxyquinoline. This method is well-established for the reduction of the pyridine ring in quinoline systems.[5]

The Rationale Behind Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice due to its high efficiency and selectivity in reducing the heterocyclic ring of quinoline while leaving the benzenoid ring intact under controlled conditions. The choice of catalyst is critical; platinum and palladium-based catalysts are highly effective for this transformation. The reaction proceeds by the adsorption of the quinoline and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the pyridine ring.

Sources

- 1. 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol | Benchchem [benchchem.com]

- 2. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 3. JPH0399063A - Production of 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tetrahydroquinoline Alkaloids: A Technical Guide for Drug Discovery

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Tetrahydroquinoline (THQ) alkaloids, a significant class of nitrogen-containing heterocyclic compounds, have emerged as a focal point in drug discovery and development.[1][2][3] This prominence stems from the versatile and privileged nature of the 1,2,3,4-tetrahydroquinoline core structure, which is a recurring motif in numerous natural products and synthetically crafted molecules exhibiting a wide spectrum of biological activities.[1][2][4] The partially saturated nature of the THQ scaffold imparts a three-dimensional architecture, often leading to enhanced solubility, improved bioavailability, and potentially reduced toxicity compared to their fully aromatic quinoline counterparts.[4]

Naturally occurring THQ alkaloids are biosynthesized through diverse pathways in various organisms, including plants, fungi, and marine invertebrates, resulting in a rich diversity of chemical structures and corresponding biological functions.[1][2][5][6] This natural library has inspired medicinal chemists to develop novel synthetic methodologies, such as the powerful Povarov reaction (a formal aza-Diels-Alder reaction), to create extensive libraries of THQ derivatives for biological screening.[4] This guide provides an in-depth exploration of the significant biological activities of tetrahydroquinoline alkaloids, focusing on their mechanisms of action, therapeutic potential, and the experimental workflows used to elucidate their functions.

Anticancer Activity: A Dominant Therapeutic Pursuit

The most extensively investigated therapeutic application of tetrahydroquinoline alkaloids is in the realm of oncology.[7][8] A substantial body of research has demonstrated the potent cytotoxic and antiproliferative effects of both natural and synthetic THQ derivatives against a variety of human cancer cell lines.[7][8][9][10][11]

Mechanisms of Anticancer Action

The anticancer properties of THQ alkaloids are not attributed to a single mechanism but rather a multi-pronged attack on cancer cell biology. Key mechanisms include:

-

Induction of Apoptosis: Many THQ derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain 8-phenyltetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells.[11]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. A common observation is cell cycle arrest at the G2/M phase, as seen with some 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivatives.[11]

-

Inhibition of Key Signaling Pathways: The PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival, is a key target for some THQ derivatives.[9] By inhibiting this pathway, these compounds can suppress tumor growth.

-

Induction of Oxidative Stress: Some tetrahydroquinolinones can induce massive oxidative stress within cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to autophagy and cell death.[9]

-

Inhibition of Tubulin Polymerization: Disruption of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, is another mechanism employed by certain THQ-based compounds.[8][10]

-

Interruption of Cell Migration and Metastasis: THQ derivatives have also been shown to inhibit the migration of cancer cells, a crucial step in the metastatic cascade.[9][10]

Quantitative Data: Anticancer Activity of Representative THQ Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 8-phenyltetrahydroquinolinones | HCT-116 (Colon) | Micromolar concentrations | Induction of oxidative stress, autophagy via PI3K/AKT/mTOR pathway | [9] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-ones | A549 (Lung), HCT-116 (Colon) | Potent cytotoxicity | G2/M cell cycle arrest, apoptosis (intrinsic and extrinsic pathways) | [11] |

| Tetrahydroquinoline Amphiphiles | - | - | Membrane-targeting action | [12] |

Experimental Protocol: Assessing Anticancer Activity via MTT Assay

A fundamental technique to evaluate the cytotoxic effects of novel THQ compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test tetrahydroquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the PI3K/AKT/mTOR Inhibition Pathway

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a tetrahydroquinoline alkaloid.

Antimicrobial and Antifungal Activities: Combating Drug Resistance

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[12] Tetrahydroquinoline alkaloids have demonstrated promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]

Mechanism of Antimicrobial Action

A key mechanism of action for antimicrobial THQ derivatives, particularly amphiphilic ones, is the targeting and disruption of microbial cell membranes.[12] This rapid, membrane-centric action is advantageous as it is less likely to induce the development of drug resistance compared to mechanisms that target specific intracellular enzymes.[12]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a standard in vitro method to quantify the antimicrobial potency of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Bacterial/Fungal Culture: Grow the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) in an appropriate broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a series of two-fold dilutions of the tetrahydroquinoline alkaloid in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizing the Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of THQ alkaloids.

Antioxidant Properties: Quenching Reactive Oxygen Species

Some polycyclic compounds containing tetrahydroquinoline and chromane fragments have been investigated for their antioxidant properties.[13] These molecules can retard radical chain oxidation processes, suggesting their potential in mitigating oxidative stress-related pathologies.[13] The antioxidant capacity is often attributed to the ability of the THQ moiety to donate a hydrogen atom, thereby neutralizing free radicals.[13]

Neuroactivity and Neurotoxicity: A Double-Edged Sword

The biological activities of tetrahydroisoquinoline (THIQ) alkaloids, close structural relatives of THQs, extend to the central nervous system. While some THIQ derivatives show potential as neuroprotective agents, others, such as tetrahydropapaveroline (THP), a dopamine-derived endogenous alkaloid, are implicated in neurotoxic processes.[14][15] THP is speculated to contribute to the pathology of Parkinson's disease and alcohol dependence.[14] Its neurotoxicity is linked to the oxidation of its catechol moieties, leading to the formation of reactive quinones and the generation of reactive oxygen species, which can induce neuronal cell death and DNA damage.[14]

Conclusion and Future Perspectives

Tetrahydroquinoline alkaloids represent a rich and diverse class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.[7][12] Their structural versatility and multi-modal mechanisms of action make them attractive scaffolds for further drug development. Future research should focus on optimizing the selectivity and potency of these compounds through structure-activity relationship (SAR) studies and advanced synthetic strategies. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro activities into in vivo efficacy and clinical applications. The continued exploration of both natural and synthetic tetrahydroquinoline alkaloids holds great promise for the discovery of next-generation therapeutic agents.

References

-

Khadem, S., & Croteau, R. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 39(1), 182-194. [Link]

-

Yadav, P., & Kumar, R. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1587-1622. [Link]

-

Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]

-

Chaube, R., Ryczkowska, A., & Zacarías-Lara, O. (2022). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Request PDF. [Link]

-

Witkowska, M., Maciejewska, N., & Olszewski, M. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 13(1), 12345. [Link]

-

Yadav, P., & Kumar, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]

-

Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Semantic Scholar. [Link]

-

Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

-

Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 12254-12287. [Link]

-

Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. ResearchGate. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Wang, J. (2022). Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. Journal of Medicinal Chemistry, 65(1), 639-654. [Link]

-

Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 12254-12287. [Link]

-

Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

-

Unknown. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. ResearchGate. [Link]

-

Chen, S., & Tang, Y. (2012). Biosynthesis of tetrahydroisoquinoline antibiotics. Current opinion in chemical biology, 16(3-4), 362-369. [Link]

-

Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

-

Kim, T. H., & Kim, H. (2008). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental & molecular medicine, 40(5), 473-481. [Link]

-

Wang, Y., Li, X., & Wang, J. (2010). [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. Yao xue xue bao = Acta pharmaceutica Sinica, 45(8), 965-971. [Link]

-

Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online. [Link]

-

de Oliveira, A. B., Dias, D. F., & de Souza, J. V. (2016). Unprecedented One-Pot Sequence for the Synthesis of Tetrahydroquinoline Alkaloids and Preliminary Evaluation of their Antibacterial Activity. Journal of the Brazilian Chemical Society, 27, 1317-1325. [Link]

-

Sroka, Z., & Kleszczynska, H. (2021). Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. Request PDF. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinolin-3-ol

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-tetrahydroquinolin-3-ol (C₉H₁₁NO), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the tetrahydroquinoline scaffold is prevalent in numerous biologically active molecules.[1] This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to serve as a foundational reference for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Introduction: The Structural Significance of this compound

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in synthetic and medicinal chemistry, forming the backbone of many natural alkaloids and pharmacologically active agents.[1] The introduction of a hydroxyl group at the 3-position creates a molecule, this compound, with enhanced potential for hydrogen bonding and further functionalization, making it a valuable building block for the synthesis of novel therapeutic agents.[2]

Accurate and comprehensive structural characterization is paramount to ensuring the efficacy and safety of any chemical entity in a research and development pipeline. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle:

-

Mass Spectrometry reveals the molecular weight and provides clues to the molecular formula and connectivity through fragmentation analysis.

-

Infrared Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

NMR Spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing the connectivity and stereochemical relationships of atoms within the molecule.

This guide synthesizes these techniques into a cohesive workflow for the definitive identification of this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a distinct molecular ion peak and a predictable fragmentation pattern that reflects the molecule's structure. The molecular formula, C₉H₁₁NO, corresponds to a monoisotopic mass of 149.0841 Da.[3]

Expected Fragmentation Pathways: The fragmentation of the molecular ion (M⁺˙) is anticipated to be driven by the stable aromatic pyridine ring and the saturated cyclohexene moiety. Key fragmentation processes include:

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems. The saturated ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 121.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines.[4]

-

Loss of CO: Phenolic compounds can lose a molecule of carbon monoxide (28 Da).

The predicted mass spectrum data is summarized in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Structure/Formula | Interpretation |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [C₉H₁₀NO]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 130 | [C₉H₈N]⁺ | Loss of a hydroxyl radical and a hydrogen atom |

| 121 | [C₇H₇NO]⁺˙ | Loss of ethylene (C₂H₄) via Retro-Diels-Alder |

| 105 | [C₇H₇N]⁺˙ | Fragmentation of the saturated ring |

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present. The key structural features of this compound—the hydroxyl group, the aromatic ring, the secondary amine within the heterocyclic ring, and the aliphatic ring—will give rise to characteristic absorption bands.

Expected IR Absorptions:

-

O-H Stretch: A broad and strong absorption band is expected between 3200-3600 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl group.

-

N-H Stretch: A moderate absorption may appear around 3200-3500 cm⁻¹, potentially overlapping with the O-H stretch, corresponding to the N-H group in the tetrahydroquinoline ring.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring will appear just below 3000 cm⁻¹.[5]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations for C=C and C=N bonds are expected in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the phenol is expected in the 1200-1260 cm⁻¹ range.

The predicted IR data is summarized in Table 2.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

|---|---|---|

| 3200-3600 | Strong, Broad | O-H Stretch (phenolic) |

| 3200-3500 | Moderate | N-H Stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |

| 1580-1650 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1450-1550 | Medium | Aromatic C=C Stretch |

| 1200-1260 | Strong | C-O Stretch (phenol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information. The predicted ¹H and ¹³C NMR spectra are discussed below, assuming a standard deuterated solvent such as DMSO-d₆, which is suitable for compounds containing hydroxyl and amine protons.

¹H NMR Spectroscopy

The proton NMR spectrum will feature distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the exchangeable hydroxyl and amine protons. The electron-donating hydroxyl group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Assignments:

-

Aromatic Protons (H-2, H-4): Two singlets or doublets are expected in the aromatic region (δ 6.5-8.5 ppm). The proton at C4 will likely be upfield due to the ortho-para directing effect of the OH group.

-

Aliphatic Protons (H-5, H-6, H-7, H-8): These protons will appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm). The protons at C5 and C8, being adjacent to the aromatic ring and nitrogen, respectively, will be the most deshielded of this group.

-

OH and NH Protons: The phenolic OH proton will likely appear as a broad singlet at a downfield chemical shift (δ 9.0-10.0 ppm in DMSO). The NH proton will also be a broad singlet, typically in the δ 4.0-6.0 ppm range.

The predicted ¹H NMR data is summarized in Table 3.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 9.0 - 10.0 | br s | - |

| H-2 | 8.0 - 8.2 | s | - |

| H-4 | 6.8 - 7.0 | s | - |

| NH | 4.0 - 6.0 | br s | - |

| H-8 | 2.8 - 3.0 | t | ~6.0 |

| H-5 | 2.6 - 2.8 | t | ~6.0 |

| H-6, H-7 | 1.7 - 2.0 | m | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (O and N) and the aromaticity.

Predicted ¹³C NMR Assignments:

-

Aromatic Carbons: The carbon bearing the hydroxyl group (C-3) will be the most deshielded of the aromatic carbons (δ ~150-155 ppm). The other aromatic carbons will resonate in the typical range of δ 110-145 ppm.

-

Aliphatic Carbons: The four sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-50 ppm).

The predicted ¹³C NMR data is summarized in Table 4.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150 - 155 |

| C-8a | 140 - 145 |

| C-2 | 135 - 140 |

| C-4a | 125 - 130 |

| C-4 | 110 - 115 |

| C-8 | 40 - 45 |

| C-5 | 25 - 30 |

| C-7 | 20 - 25 |

| C-6 | 20 - 25 |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques. The following diagram illustrates this logical workflow.

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Below are standardized protocols for obtaining the necessary spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or gas chromatography inlet.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Data Acquisition: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

References

-

MDPI: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (URL: [Link])

-

PubChem: this compound. (URL: [Link])

-

Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

-

UCalgary: Table of Characteristic IR Absorptions. (URL: [Link])

Sources

- 1. 5,6,7,8-Tetrahydroquinolin-5-ol | C9H11NO | CID 4598923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol | Benchchem [benchchem.com]

- 3. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Tetrahydroquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Blueprint to Therapeutic Insight

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The three-dimensional arrangement of atoms within these molecules is not merely a structural curiosity; it is the very blueprint that dictates their interaction with biological targets, influencing their efficacy and specificity.[4][5] Understanding this intricate architecture through crystal structure analysis is, therefore, a critical step in the rational design and development of novel therapeutics.

This guide is structured to provide not just a procedural overview but a deep, field-proven perspective on the crystal structure analysis of tetrahydroquinoline derivatives. We will navigate the journey from obtaining suitable single crystals to the rigorous validation of the final structural model, emphasizing the causality behind each experimental choice.

The Genesis of a Crystal: Mastering the Art of Crystallization

The axiom "a good crystal is the key to a good structure" cannot be overstated. The initial and often most challenging step is to persuade the synthesized tetrahydroquinoline derivative to arrange itself into a highly ordered, three-dimensional lattice. The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Foundational Techniques for Tetrahydroquinoline Derivatives

Crystallization is fundamentally a process of slowly transitioning a dissolved compound from a supersaturated solution into a solid, crystalline state.[6][7] For typical tetrahydroquinoline derivatives, which are often moderately polar organic compounds, the following methods have proven most effective:

-

Slow Evaporation: This is the simplest and most common technique.[8] A near-saturated solution of the THQ derivative is prepared in a suitable solvent and left undisturbed in a vial with a perforated cap, allowing the solvent to evaporate slowly over days or even weeks.[8]

-

Slow Cooling: This method leverages the principle that the solubility of most organic compounds decreases as the temperature is lowered.[7] A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, and subsequently in a refrigerator or an ice bath to maximize crystal yield.[7][9]

-

Solvent Diffusion (Layering): This technique is particularly useful for compounds that are sparingly soluble or tend to precipitate rapidly.[8] A solution of the THQ derivative is prepared in a "good" solvent and carefully layered with a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent into the good solvent gradually reduces the overall solubility, inducing crystallization at the interface.[8]

Table 1: Common Solvents for Crystallization of Tetrahydroquinoline Derivatives

| Solvent System | Polarity | Boiling Point (°C) | Rationale for Use |

| Methanol/Ethanol | High | 64.7 / 78.4 | Good for many polar THQ derivatives. Slow evaporation is effective due to their moderate volatility. |

| Acetone/Ethyl Acetate | Medium | 56 / 77.1 | Effective for a broad range of THQ derivatives. Often used in solvent/anti-solvent pairs with hexane. |

| Dichloromethane/Hexane | Low | 39.6 / 69 | A common solvent/anti-solvent system for less polar derivatives. The high volatility of DCM requires care. |

| Tetrahydrofuran (THF) | Medium | 66 | A good solvent for many organic compounds, can be used in slow evaporation or diffusion setups. |

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: In a small vial, test the solubility of a few milligrams of the purified THQ derivative in various solvents at room temperature. An ideal solvent will dissolve the compound completely upon gentle warming but show some insolubility at room temperature.[9]

-

Preparation of a Saturated Solution: Dissolve the bulk of the purified compound in the chosen solvent, warming gently if necessary to achieve complete dissolution.[7] Add the solvent dropwise until the last crystals have just dissolved.

-

Filtration: Filter the warm solution through a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vessel with a cap containing a few pinholes and place it in a vibration-free environment.[8] Monitor the vessel over several days for the appearance of single crystals.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique to determine the precise arrangement of atoms in the crystal lattice.[10]

The Workflow of SCXRD

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The workflow can be broken down into several key stages:

Caption: The workflow of single-crystal X-ray diffraction analysis.

Key Considerations in Data Collection and Processing

-

Crystal Quality: A good quality crystal should be clear, have well-defined faces, and be free of cracks or defects. The size is typically in the range of 0.1-0.3 mm in all dimensions.

-

Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure.[11]

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group. For chiral tetrahydroquinoline derivatives, the crystal must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers and mirror planes.[12][13] Common chiral space groups for organic molecules include P2₁2₁2₁ and P2₁.[14]

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the measured diffraction intensities lack the phase information needed to directly calculate the electron density map.

-

Structure Solution: Modern direct methods or Patterson methods, implemented in software packages like SHELXT, are used to generate an initial structural model from the diffraction data.[15]

-

Structure Refinement: This iterative process, typically performed with software like SHELXL, refines the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[15] The quality of the refinement is monitored by the R-factor, with a value below 5% generally indicating a good refinement for small molecules.

Ensuring Scientific Integrity: The Imperative of Structure Validation

The publication of a crystal structure carries a significant level of authority; therefore, rigorous validation is a non-negotiable step to ensure the accuracy and reliability of the model.[16]

The Role of checkCIF

The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which automatically validates a Crystallographic Information File (CIF).[17][18] This service, often incorporating the PLATON software, performs a series of checks on the geometric and crystallographic data, generating a report with alerts that highlight potential issues.

Table 2: Common checkCIF Alert Types and Their Significance

| Alert Level | Description | Common Causes and Actions |

| A | Serious Problem: Indicates a significant issue that requires immediate attention and likely correction. | Incorrect space group assignment, missed symmetry, unusually large atomic displacement parameters (ellipsoids), or severe geometric inconsistencies. Requires re-evaluation of the data processing and refinement strategy. |

| B | Potentially Serious: Highlights unusual values that should be carefully checked and explained. | Unusual bond lengths or angles, high residual electron density peaks, or potential hydrogen bonding interactions that have not been adequately modeled. The researcher should investigate and provide a justification in the final report. |

| C | Informational: Points out aspects of the structure that are noteworthy but not necessarily erroneous. | Short intermolecular contacts, details about the refinement procedure, or statistical information about the data. These alerts often require a comment or explanation rather than a correction. |

| G | General Information: Provides general information about the structure and the data collection. | Details such as the chemical formula, unit cell parameters, and data completeness. These are for verification and do not typically indicate a problem. |

Interpreting the Structure: Beyond Atomic Coordinates

A validated crystal structure provides a wealth of information beyond just the connectivity of atoms:

-

Conformation: The heterocyclic ring of tetrahydroquinoline typically adopts a half-chair conformation.[19] The precise puckering and the orientation of substituents are critical for understanding its interaction with biological targets.

-

Intermolecular Interactions: The packing of molecules in the crystal is governed by a network of non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), C-H···π interactions, and π-π stacking.[20][21] Analyzing these interactions provides insights into the forces that stabilize the solid state and can be relevant to drug-receptor binding.[22]

Caption: Common intermolecular interactions in tetrahydroquinoline crystals.

The Final Output: Data Deposition and Interpretation

The final step in the process is the deposition of the structural data in a public repository, most commonly the Cambridge Structural Database (CSD).[23][24] This ensures the data is preserved and accessible to the wider scientific community. The deposited CIF file contains all the necessary information to reproduce and verify the structure.[25][26]

The structural insights gained from this analysis, particularly regarding the conformation and intermolecular interactions, can then be used to inform structure-activity relationship (SAR) studies, aiding in the design of more potent and selective tetrahydroquinoline-based drug candidates.[1][27]

Conclusion

The crystal structure analysis of tetrahydroquinoline derivatives is a powerful and indispensable tool in modern drug discovery. It provides a definitive, high-resolution view of the molecule's three-dimensional structure, offering crucial insights that guide the optimization of therapeutic agents. By combining meticulous experimental technique with rigorous data validation, researchers can unlock the full potential of this versatile chemical scaffold.

References

-

Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. Available at: [Link]

-

Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. Available at: [Link]

-

SOP: CRYSTALLIZATION. Available at: [Link]

-

Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. Available at: [Link]

-

9 Ways to Crystallize Organic Compounds - wikiHow. wikiHow. Available at: [Link]

-

Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- - Eclética Química. UNESP. Available at: [Link]

-

Structure validation in chemical crystallography - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. National Institutes of Health. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Crystallisation Techniques. University of Missouri. Available at: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Structure validation in chemical crystallography - Utrecht University - UU Research Portal. Utrecht University. Available at: [Link]

-

Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden - YouTube. YouTube. Available at: [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. MDPI. Available at: [Link]

-

On Chiral Space Groups and Chiral Molecules - CORE. CORE. Available at: [Link]

-

Chirality and stereoisomerism of organic multicomponent crystals in the CSD - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Chiral Space Groups - Aflow. Aflow. Available at: [Link]

-

Single crystal X‐ray analysis of (S)‐1 a. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - MDPI. MDPI. Available at: [Link]

-

X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a,... - ResearchGate. ResearchGate. Available at: [Link]

-

Space group statistics of organic compounds. - ResearchGate. ResearchGate. Available at: [Link]

-

Chirality (chemistry) - Wikipedia. Wikipedia. Available at: [Link]

-

Tetrahydroquinoline Crystal Study | PDF | Chemical Compounds | Hydrogen - Scribd. Scribd. Available at: [Link]

-

Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis, Single Crystal X-Ray Analysis and Photophysical Studies Analysis of Functionalized Tetrahydroisoquinolines - ResearchGate. ResearchGate. Available at: [Link]

-

(PDF) Nitrogen-Rich Heterocycles - ResearchGate. ResearchGate. Available at: [Link]

-

Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach - OUCI. OUCI. Available at: [Link]

-

Diverse N 2 Functionalization Enabled by an Unsymmetric Dititanium Complex. ACS Publications. Available at: [Link]

-

X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals - ResearchGate. ResearchGate. Available at: [Link]

-

Cambridge Structural Database - Wikipedia. Wikipedia. Available at: [Link]

-

Structures of selected tetrahydroquinoline derivatives. - ResearchGate. ResearchGate. Available at: [Link]

-

Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI. Available at: [Link]

-

Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. Available at: [Link]

-

Single-Crystal X-Ray Diffraction Study of Nitrogen | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Available at: [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

-

CCDC 805050: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. The University of Manchester. Available at: [Link]

-

About the Cambridge Structural Database (CSD) - CCDC. Cambridge Crystallographic Data Centre. Available at: [Link]

-

CCDC 2130588: Experimental Crystal Structure Determination - Iowa Research Online. The University of Iowa. Available at: [Link]

-

1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. National Institutes of Health. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. MDPI. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. revista.iq.unesp.br [revista.iq.unesp.br]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Chiral Space Groups [aflow.org]